molecular formula C17H36 B15141508 N-Heptadecane-D36

N-Heptadecane-D36

Cat. No.: B15141508
M. Wt: 276.69 g/mol
InChI Key: NDJKXXJCMXVBJW-QIOBQLRYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Heptadecane-D36 is a deuterium-labeled version of N-Heptadecane, where all hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties, such as stability and its role as a tracer in various studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Heptadecane-D36 is synthesized by replacing the hydrogen atoms in N-Heptadecane with deuterium. This process involves the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents .

Industrial Production Methods: Industrial production of this compound involves large-scale catalytic exchange reactions under controlled conditions to ensure high purity and yield. The process typically requires specialized equipment to handle deuterium gas and maintain the necessary reaction conditions .

Chemical Reactions Analysis

Types of Reactions: N-Heptadecane-D36 undergoes similar chemical reactions as its non-deuterated counterpart, N-Heptadecane. These reactions include:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Heptadecane-D36 is widely used in various scientific research fields due to its unique properties:

Mechanism of Action

The mechanism of action of N-Heptadecane-D36 is primarily related to its role as a tracer. Deuterium substitution affects the pharmacokinetic and metabolic profiles of compounds, allowing researchers to track the movement and transformation of the labeled compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

  • N-Hexadecane-D34
  • N-Octadecane-D38
  • N-Nonadecane-D40

Comparison: N-Heptadecane-D36 is unique due to its specific chain length and the complete substitution of hydrogen with deuterium. This makes it particularly useful in studies requiring precise tracking of molecular transformations. Compared to similar compounds, this compound offers a balance between stability and reactivity, making it a versatile tool in various research applications .

Properties

Molecular Formula

C17H36

Molecular Weight

276.69 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-hexatriacontadeuterioheptadecane

InChI

InChI=1S/C17H36/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-17H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2

InChI Key

NDJKXXJCMXVBJW-QIOBQLRYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.